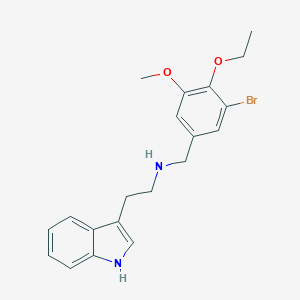![molecular formula C22H23N5OS B283259 {[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B283259.png)
{[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with a unique structure that combines a naphthalene ring, a benzyloxy group, and a tetrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the benzyloxy-naphthalene intermediate: This step involves the reaction of 2-naphthol with benzyl chloride in the presence of a base such as potassium carbonate to form 2-(benzyloxy)naphthalene.
Introduction of the tetrazole group: The next step involves the reaction of 2-(benzyloxy)naphthalene with 1-methyl-1H-tetrazole-5-thiol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
{[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学的研究の応用
{[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of {[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the tetrazole moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- **{[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE shares structural similarities with other naphthalene derivatives and tetrazole-containing compounds.
Examples: 2-(benzyloxy)naphthalene, 1-methyl-1H-tetrazole-5-thiol.
Uniqueness
- The combination of a naphthalene ring, a benzyloxy group, and a tetrazole moiety in a single molecule is unique and provides distinct chemical and biological properties.
- This compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable subject of study.
特性
分子式 |
C22H23N5OS |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(2-phenylmethoxynaphthalen-1-yl)methyl]ethanamine |
InChI |
InChI=1S/C22H23N5OS/c1-27-22(24-25-26-27)29-14-13-23-15-20-19-10-6-5-9-18(19)11-12-21(20)28-16-17-7-3-2-4-8-17/h2-12,23H,13-16H2,1H3 |
InChIキー |
DJHYDSZCFLEUJY-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
正規SMILES |
CN1C(=NN=N1)SCCNCC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283176.png)
![2-(4-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283177.png)
![2-(3-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283178.png)

![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283181.png)
![2-{5-chloro-2-ethoxy-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283183.png)
![2-[4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B283187.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B283188.png)
![2-(5-chloro-2-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B283190.png)
![2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283192.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B283195.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B283197.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283201.png)
![2-{2-bromo-4-[(cyclopentylamino)methyl]-6-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283204.png)
